
14-Oxoicosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Oxoicosanamide is a chemical compound with the molecular formula C20H39NO2 It is an amide derivative of a long-chain fatty acid, specifically a 20-carbon chain with a ketone group at the 14th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Oxoicosanamide typically involves the reaction of a 14-oxo fatty acid with an amine. One common method is the amidation reaction, where the carboxylic acid group of the fatty acid reacts with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar amidation process but optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 14-Oxoicosanamide can undergo various chemical reactions, including:
Oxidation: The ketone group at the 14th position can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 14-Oxoicosanoic acid.
Reduction: 14-Hydroxyicosanamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
14-Oxoicosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 14-Oxoicosanamide exerts its effects is primarily through its interaction with specific molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
14-Oxoicosanamide can be compared with other similar compounds, such as:
14-Hydroxyicosanamide: Similar structure but with a hydroxyl group instead of a ketone.
14-Oxohexadecanamide: A shorter chain analogue with 16 carbons instead of 20.
14-Oxoicosanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound’s uniqueness lies in its specific combination of a long carbon chain with a ketone and amide functional group. This combination provides it with distinct chemical and biological properties that are not found in shorter chain analogues or those with different functional groups.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
14-oxoicosanamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-13-16-19(22)17-14-11-9-7-5-6-8-10-12-15-18-20(21)23/h2-18H2,1H3,(H2,21,23) |
InChI Key |
GMQDVTPORBPNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


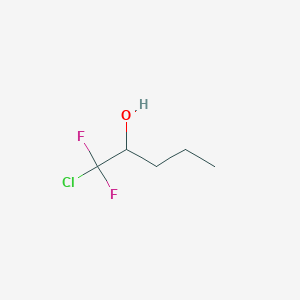

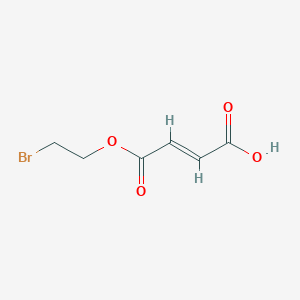
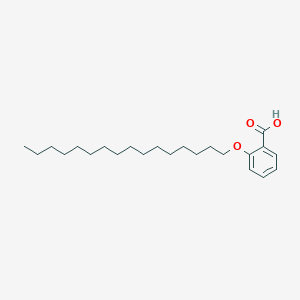
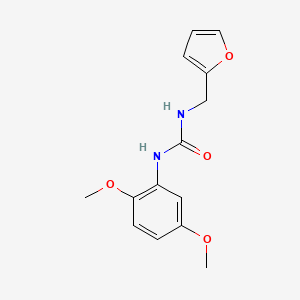

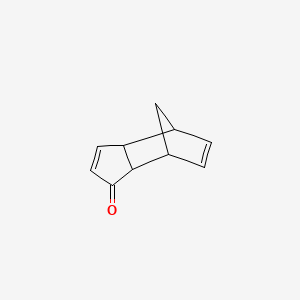
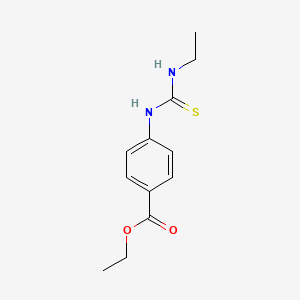
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
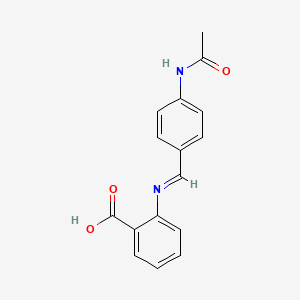
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)


